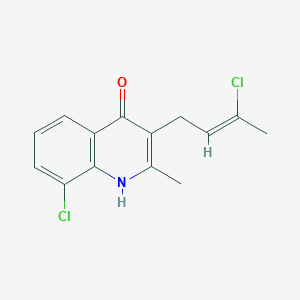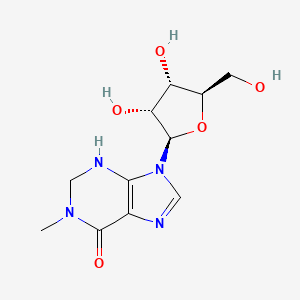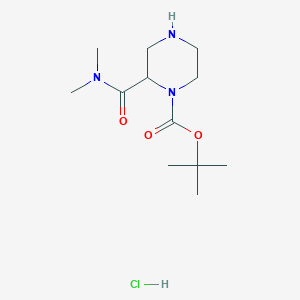![molecular formula C11H12BrClN2 B15063525 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride CAS No. 1363405-80-4](/img/structure/B15063525.png)
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by a bromine atom attached to the indole ring, which is fused with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride typically involves the use of anilines and 3-chlorocyclopentaene. The reaction conditions often include the use of acid catalysts to facilitate the formation of the desired product. For instance, the synthesis can involve the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Applications De Recherche Scientifique
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
- 7-Bromo-2-naphthol
- N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with various substituents.
Uniqueness
What sets 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride apart is its unique structure, which combines the indole and cyclopentane rings with a bromine substituent.
Propriétés
Numéro CAS |
1363405-80-4 |
|---|---|
Formule moléculaire |
C11H12BrClN2 |
Poids moléculaire |
287.58 g/mol |
Nom IUPAC |
7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11BrN2.ClH/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10;/h1-3,7,14H,4-5,13H2;1H |
Clé InChI |
ITVMLJDFGQJFGY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)


![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)




![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)


![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)


